

Flubendazole-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Flubendazole-d3

Cat. No.: B1443877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Flubendazole-d3**, a deuterated analog of the anthelmintic drug Flubendazole. This document summarizes its chemical properties, delves into the molecular mechanisms of the parent compound, and presents relevant experimental contexts.

Core Compound Data

Flubendazole-d3 is the isotopically labeled version of Flubendazole, primarily utilized as an internal standard in analytical and pharmacokinetic studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical behavior.

Property	Value	Citation(s)
CAS Number	1173021-08-3	[1] [2] [3]
Molecular Formula	C ₁₆ H ₉ D ₃ FN ₃ O ₃	[1]
Molecular Weight	316.31 g/mol	[1]
Synonyms	Methyl-d3 [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate	[2]

Mechanism of Action and Signaling Pathways

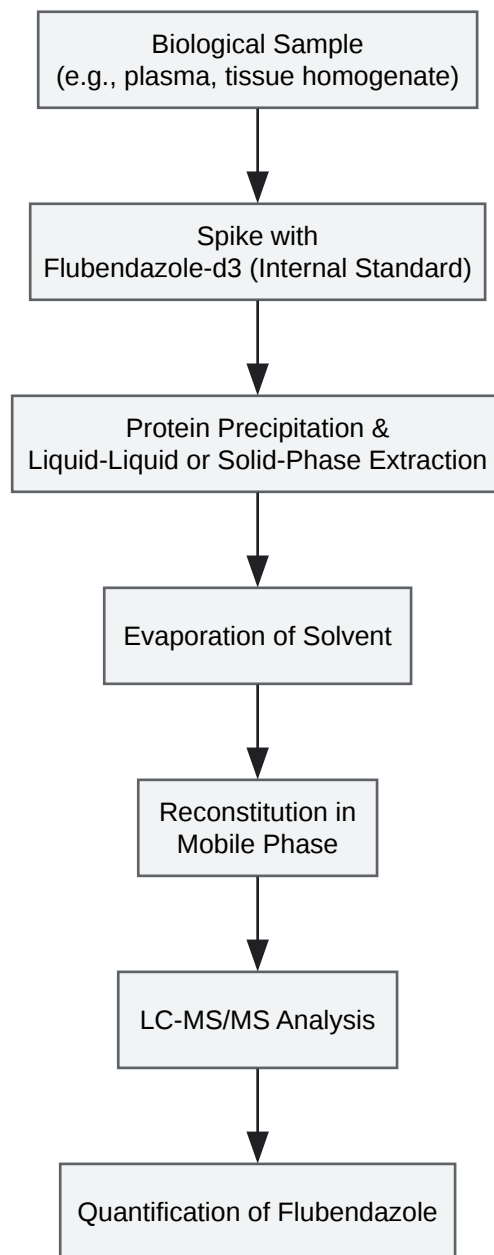
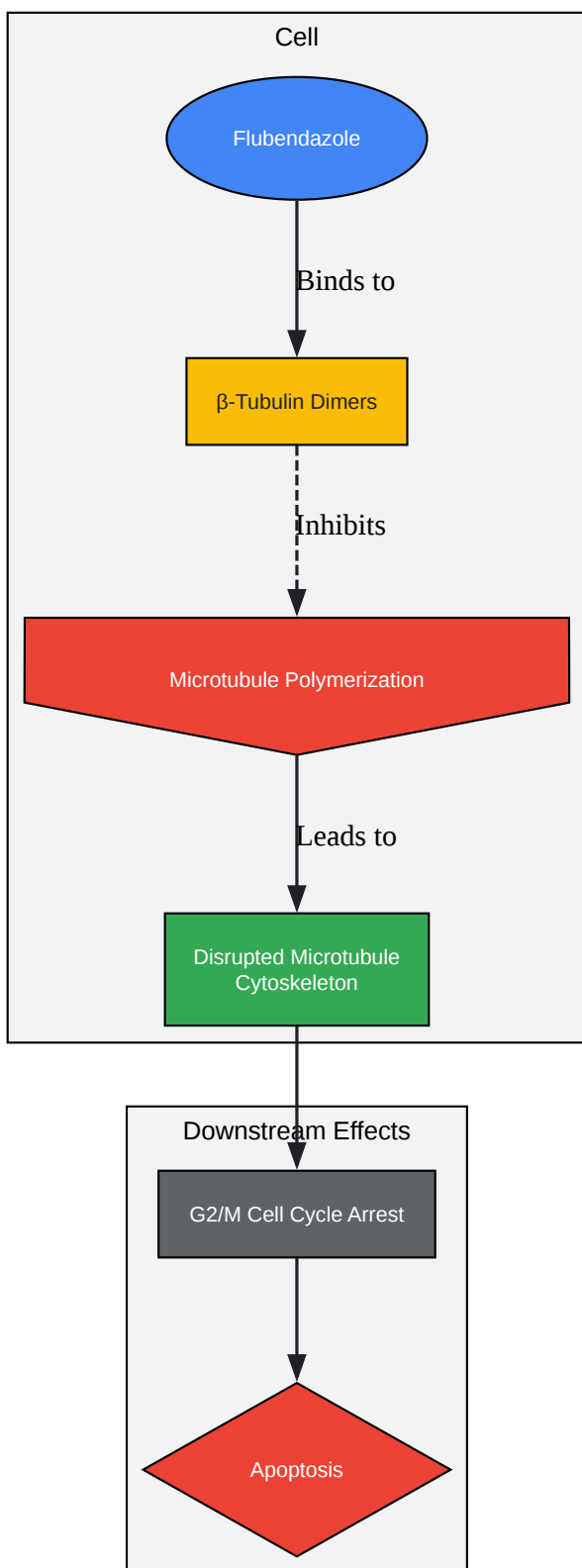
The biological activity of **Flubendazole-d3** is attributed to its parent compound, Flubendazole. Flubendazole is a potent microtubule-disrupting agent, a mechanism central to its anthelmintic and emerging anticancer properties.^{[2][4]} It selectively binds to β -tubulin, inhibiting the polymerization of tubulin dimers into microtubules.^{[3][5]} This disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.^{[3][5]}

The inhibition of microtubule dynamics by Flubendazole triggers a cascade of downstream cellular events, leading to cell cycle arrest, particularly in the G2/M phase, and ultimately inducing apoptosis (programmed cell death).^{[6][7]}

Several key signaling pathways are modulated by Flubendazole's activity:

- **PI3K/AKT Pathway:** In some cancer models, Flubendazole has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.^[4]
- **NF- κ B Signaling:** Flubendazole can suppress the NF- κ B signaling pathway, a key regulator of inflammatory responses and cell survival, by inhibiting the activation of I κ B α kinases (IKKs).^[8]
- **STAT3 Signaling:** The drug has been observed to decrease the activation of STAT3, a transcription factor involved in cell growth and proliferation, leading to the upregulation of the p53 tumor suppressor pathway.^[6]

The following diagram illustrates the primary mechanism of action of Flubendazole:



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